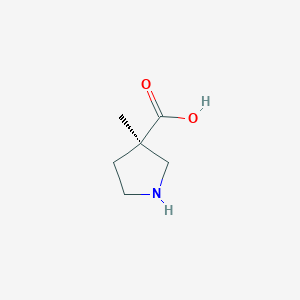

(R)-3-methylpyrrolidine-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-3-methylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-methylpyrrolidine-3-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-3-methylpyrrolidine-3-carboxylic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and yield of the process.

化学反应分析

Types of Reactions

®-3-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The amino group in the pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

科学研究应用

Organic Synthesis

(R)-3-Methylpyrrolidine-3-carboxylic acid serves as an essential chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for selective reactions that are crucial in creating enantiomerically pure compounds. It is often utilized in:

- Asymmetric Synthesis : Employed as a catalyst in various asymmetric reactions, enhancing yields and selectivity for desired products.

- Michael and Aldol Reactions : Studies have shown that it can effectively catalyze these reactions, providing insights into its catalytic efficiency compared to other amino acids like L-Proline .

Medicinal Chemistry

In the pharmaceutical industry, this compound is investigated for its potential as a drug candidate due to its structural similarity to proline, an amino acid known for its biological relevance:

- Peptide Synthesis : The compound can be incorporated into peptides, allowing researchers to study interactions with biological targets such as enzymes and receptors.

- Drug Development : Its unique chiral properties make it suitable for developing drugs with specific biological activities. Research indicates that enantiomers of this compound can exhibit different pharmacological effects .

Biocatalysis

The compound is recognized for its role as an organocatalyst, which facilitates cleaner and more sustainable reactions in organic synthesis. Its catalytic activity has been compared to that of L-Proline, demonstrating potential advantages in solubility and reactivity under various conditions .

Case Studies and Research Findings

- Thesis on Synthesis and Application : A study conducted at the University of Southern Mississippi explored the catalytic efficiency of this compound compared to L-Proline in Michael and Aldol reactions. The findings indicated that the compound demonstrated superior selectivity and reactivity under specific conditions .

- Enantioselective Reactions : Research published in the Journal of Organic Chemistry highlighted the use of this compound in enantioselective Mannich-type reactions, showcasing its ability to catalyze reactions with high stereocontrol due to its unique structure .

作用机制

The mechanism of action of ®-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Similar Compounds

(S)-3-methylpyrrolidine-3-carboxylic acid: The enantiomer of the compound, with different stereochemistry.

Proline: A structurally similar amino acid with a pyrrolidine ring.

Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with a different substitution pattern.

Uniqueness

®-3-methylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it valuable in applications requiring chiral specificity, such as drug development and asymmetric synthesis.

生物活性

(R)-3-methylpyrrolidine-3-carboxylic acid, also known as (R)-β-proline, is a chiral compound belonging to the pyrrolidine family. Its unique structural features contribute to various biological activities, making it a significant subject of research in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C6H11NO2

- CAS Number : 72580-54-2

- Molecular Weight : 115.16 g/mol

- Stereochemistry : The (R) configuration plays a crucial role in its biological interactions.

1. Antagonistic Effects on Receptors

This compound has been studied for its antagonistic properties against various receptors. For instance, it exhibits selective antagonism towards the relaxin-3 receptor RXFP3, which is implicated in stress responses and appetite control. In a study involving intraperitoneal administration in rats, it was shown to block food intake induced by RXFP3-selective agonists, suggesting its potential in managing obesity and metabolic disorders .

2. Role in Cancer Treatment

Recent research highlights the compound's effectiveness as a selective estrogen receptor (ER) antagonist. Specifically, this compound has been identified as a pure ERα antagonist and a selective estrogen receptor degrader (SERD), offering promise for breast cancer treatment. The structural orientation of the compound enhances its binding affinity to the ERα protein, leading to significant anti-proliferative effects on estrogen-responsive cancer cells .

3. Neurological Effects

The compound has also been investigated for its neuroprotective properties. It has shown potential as an NMDA receptor antagonist, which may contribute to its neuroprotective effects in models of neurodegeneration. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring can enhance selectivity and potency against specific NMDA receptor subtypes .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been performed to understand how structural variations influence biological activity. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Methyl group at C3 | Enhances binding affinity to ERα |

| Hydroxyl substitutions | Increases neuroprotective effects |

| Alteration of substituents | Modulates NMDA receptor selectivity |

Case Study 1: Obesity Management

In a controlled study involving rats, administration of this compound resulted in a significant reduction in food intake when challenged with RXFP3 agonists. This effect was attributed to the compound's ability to inhibit appetite-related signaling pathways mediated by relaxin-3 .

Case Study 2: Breast Cancer Treatment

Clinical trials have demonstrated that compounds derived from this compound exhibit potent anti-tumor activity in estrogen-dependent breast cancer models. The compound's mechanism involves downregulating ERα signaling pathways, leading to reduced tumor growth rates in vivo .

属性

IUPAC Name |

(3R)-3-methylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPHMVNQPDXQI-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCNC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。